molecular formula C11H17N3O4 B8399006 2-(4-nitro-1H-imidazol-1-yl)octanoic acid

2-(4-nitro-1H-imidazol-1-yl)octanoic acid

Cat. No. B8399006
M. Wt: 255.27 g/mol
InChI Key: FXYGUOHEDNYHEL-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-imidazol-1-yl)octanoic acid is a useful research compound. Its molecular formula is C11H17N3O4 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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properties

Product Name

2-(4-nitro-1H-imidazol-1-yl)octanoic acid

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

2-(4-nitroimidazol-1-yl)octanoic acid

InChI

InChI=1S/C11H17N3O4/c1-2-3-4-5-6-9(11(15)16)13-7-10(12-8-13)14(17)18/h7-9H,2-6H2,1H3,(H,15,16)

InChI Key

FXYGUOHEDNYHEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)O)N1C=C(N=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (-)-cinchonidine (48.0 g, 163 mmol) in 880 mL of distilled H2O at room temperature was added 2-(4-nitro-1H-imidazol-1-yl)-octanoic acid (83.0 g, 326 mmol) as a solution in 440 mL of ethanol. To this mixture was added triethylamine (11.7 mL). The mixture was then heated to 80° C., and the pH was maintained between 6.9 and 7.1 by the dropwise addition of triethylamine (5-10 mL). After the pH stabilized at 7.01, the solution was allowed to cool to room temperature, and let stand overnight whereupon crystallization of the (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid-cinchonidine salt occurred. The crystalline salt was collected by filtration. The salt was then suspended in 200 mL ea. of ethyl acetate/H2O. To this suspension was added in HCl (750 mL). The layers were separated, and the aqueous was extracted with ethyl acetate (2×500 mL). The organic was combined, dried (Na2SO4 ), and concentrated in vacuo to provide 29.9 g (72%) of (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid as an off-white solid. M.pt. 116°-118° C. Calculated for C11H17N3O4 : C, 51.76; H, 6.71; N, 16.46. Found: C, 51.89; H, 6.76; N, 16.20. [a]D -29.9 (c 1.00, ethanol).
Quantity
48 g
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reactant
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83 g
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reactant
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Quantity
880 mL
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solvent
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440 mL
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solvent
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11.7 mL
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reactant
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7.5 (± 2.5) mL
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reactant
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Synthesis routes and methods II

Procedure details

To a suspension of 5.89 g (0.02 mol) of (-)-cinchonidine in 80 mL water was added 2.78 mL (2.02 g, 0.02 mol) triethylamine. The mixture was warmed to about 40°-45° C. A solution of 10.21 g (0.04 mol) of a racemic mixture of α-hexyl-4-nitro-1H-imidazole-1-acetic acid in 40 mL technical grade ethanol was added to the warm suspension with stirring. (The pH of the mixture was adjusted to 6.9-7.4 by addition of triethylamine or aqueous hydrochloric acid as required.) The resulting suspension was then heated to about 85° C. The resulting solution was allowed to cool gradually to ambient temperature with slow stirring. The precipitated salt was filtered, washed with about 30 mL of ethanol --H2O(1:2), and dried at 50° C. in vacuo to constant weight. The reaction produced 9 g of (R)-α-hexyl-4-nitro-1H-imidazole-1-acetic acid)-cinchonidine salt. A portion of the product was converted to the free acid and then derivatized as the methyl ester (diazomethane) and analyzed by HPLC on a chiral column. The analysis indicated that the acid derived from the product had an ee of 94%. Recrystallization of the product salt from ethanol--water 1:1 (13:1 volumes) provided 7.4 g of the pure salt, ee>99% (HPLC), M.Pt. 205° C. (dec). (NMR).
Quantity
5.89 g
Type
reactant
Reaction Step One
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Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
racemic mixture
Quantity
10.21 g
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reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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2.78 mL
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solvent
Reaction Step Four

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